Cas no 1424469-69-1 (N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline)
![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline structure](https://www.kuujia.com/scimg/cas/1424469-69-1x500.png)
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline Chemical and Physical Properties
Names and Identifiers
-
- AKOS033316328
- 1424469-69-1
- (3-ethylphenyl)-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]cyanamide
- N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline
- EN300-26585033
- Z1408462816
-
- Inchi: 1S/C15H15F3N4/c1-2-12-4-3-5-13(8-12)22(11-19)9-14-20-6-7-21(14)10-15(16,17)18/h3-8H,2,9-10H2,1H3
- InChI Key: WMUGQOOIWCYRSG-UHFFFAOYSA-N
- SMILES: FC(CN1C=CN=C1CN(C#N)C1=CC=CC(CC)=C1)(F)F
Computed Properties
- Exact Mass: 308.12488098g/mol
- Monoisotopic Mass: 308.12488098g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 44.8Ų
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585033-0.05g |
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline |
1424469-69-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline Related Literature
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline
Professional Introduction to N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline (CAS No. 1424469-69-1)
N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. This compound, identified by the CAS number 1424469-69-1, represents a convergence of advanced chemical synthesis and medicinal innovation. Its molecular structure incorporates several key functional groups, including a cyano group, an ethyl substituent, and a 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl moiety, which collectively contribute to its distinct chemical properties and biological activity.
The synthesis of N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the cyano group at the 3-position of the aniline core enhances the compound's reactivity and interaction with biological targets. Meanwhile, the presence of the 1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl group introduces a trifluoromethyl substituent, which is known for its ability to modulate metabolic stability and binding affinity in drug candidates. These structural elements make this compound a promising candidate for further exploration in drug discovery.
In recent years, there has been growing interest in the development of novel compounds that incorporate imidazole scaffolds due to their wide range of biological activities. The imidazole ring in N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline is particularly noteworthy as it can serve as a hinge region for protein-protein interactions and enzyme inhibition. This feature has been leveraged in the design of inhibitors targeting various therapeutic pathways. For instance, studies have shown that imidazole-based compounds can interact with enzymes involved in cancer metabolism and inflammation, making them valuable tools for developing anti-cancer and anti-inflammatory agents.
The trifluoromethyl group attached to the imidazole ring in this compound further enhances its pharmacological potential. Trifluoromethylation is a common strategy in medicinal chemistry to improve the metabolic stability and binding affinity of drug candidates. The electron-withdrawing nature of the trifluoromethyl group can also influence the electronic properties of the molecule, affecting its interactions with biological targets. This has been particularly useful in designing small molecule inhibitors that exhibit high selectivity and potency.
Recent research has highlighted the importance of understanding the structural determinants that govern binding affinity and selectivity in drug design. N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline exemplifies how careful consideration of molecular architecture can lead to the development of novel therapeutics. The combination of a cyano group, an ethyl substituent, and a trifluoromethyl-containing imidazole ring creates a unique pharmacophore that may interact with specific biological targets in ways that conventional drugs do not.
One area where this compound shows particular promise is in the treatment of neurological disorders. Imidazole-based compounds have been investigated for their potential to modulate neurotransmitter systems and have shown efficacy in models of depression and anxiety. The presence of the cyano group may also contribute to its ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders. Further studies are needed to fully elucidate its mechanism of action and therapeutic potential in this context.
The synthesis and characterization of N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline also highlight advancements in synthetic methodologies that enable the construction of complex organic molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in introducing functional groups like the trifluoromethyl moiety into molecular frameworks. These methods not only enhance synthetic efficiency but also allow for greater flexibility in drug design.
As research continues to uncover new therapeutic targets and mechanisms, compounds like N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline will play an increasingly important role in drug development. Their unique structural features offer opportunities for innovation across multiple therapeutic areas. By leveraging advances in synthetic chemistry and computational modeling, researchers can further optimize these compounds to improve their efficacy and safety profiles.
In conclusion, N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline (CAS No. 1424469-69-1) represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and potential therapeutic applications. Its synthesis showcases modern synthetic techniques while its functional groups provide a rich foundation for further exploration in drug discovery. As our understanding of biological systems continues to evolve, compounds like this will be instrumental in developing novel treatments for a wide range of diseases.
1424469-69-1 (N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline) Related Products
- 1073944-16-7(Piperidin-4-yl-quinolin-3-yl-methanone)
- 1706079-61-9(4-Methoxy-N-[1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazol-4-yl]benzenepropanamide)
- 1013806-45-5(1-(1,3-benzothiazol-2-yl)-5-(propan-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide)
- 1286720-42-0(1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea)
- 199340-93-7(1,5-Dimethyl-1H-pyrazole-3,4-diamine dihydrochloride)
- 126808-89-7(1-[(2-hydroxy-2-phenyl-acetyl)amino]-3-methyl-thiourea)
- 1803858-73-2(5-Ethylbenzo[d]oxazole-2-methanol)
- 13515-95-2(L-Lysine methyl ester hydrochloride)
- 1021117-65-6(3-benzyl-8-(2,4-difluorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- 2172601-02-2(6-methylpyrazin-2-yl chloroformate)



